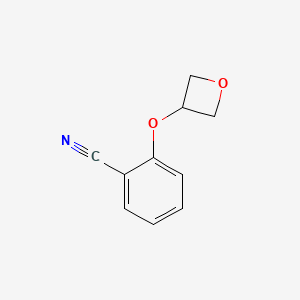

2-(Oxetan-3-yloxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-3-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNJCDRHYNSQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Oxetan 3 Yloxy Benzonitrile and Its Analogues

Established Synthetic Routes to the Core Molecular Framework

The construction of the 2-(oxetan-3-yloxy)benzonitrile scaffold is primarily achieved through two well-established pathways: functionalization of a phenolic precursor and coupling reactions involving benzonitrile (B105546) derivatives.

Phenolic Hydroxyl Group Functionalization

This approach utilizes 2-cyanophenol or its substituted derivatives as the starting material, where the phenolic hydroxyl group is transformed into the desired oxetanyloxy ether.

The Mitsunobu reaction is a powerful and widely used method for the synthesis of this compound and its analogues. wikipedia.org This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, through a stereospecific SN2 mechanism. wikipedia.orgnih.gov In this context, the reaction involves the coupling of a phenolic compound, such as 2-cyanophenol, with oxetan-3-ol (B104164) in the presence of a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction proceeds through the formation of a betaine (B1666868) intermediate from the reaction of PPh₃ and DEAD. wikipedia.org This intermediate then protonates the phenol, and the resulting phenoxide acts as the nucleophile, attacking the oxetan-3-ol which has been activated by the phosphine. A key advantage of the Mitsunobu reaction is its generally high yield and mild reaction conditions, which are crucial for preserving the strained oxetane (B1205548) ring. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature to minimize potential side reactions like ring-opening of the oxetane.

A common application of this method is in the synthesis of intermediates for medicinal chemistry. For example, 5-bromo-2-(oxetan-3-yloxy)benzonitrile (B1459546), a precursor for potential anticancer and antimicrobial agents, is efficiently prepared from 5-bromo-2-hydroxybenzonitrile (B1273605) and oxetan-3-ol under Mitsunobu conditions.

Table 1: Mitsunobu Reaction for the Synthesis of 5-Bromo-2-(oxetan-3-yloxy)benzonitrile

| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Temperature | Yield |

| 5-Bromo-2-hydroxybenzonitrile | Oxetan-3-ol | PPh₃, DEAD or DIAD | THF or DMF | 0–25 °C | 70–85% |

Nucleophilic aromatic substitution (SNAr) provides an alternative route to the this compound core, particularly when the benzonitrile ring is activated by electron-withdrawing groups. juniperpublishers.commasterorganicchemistry.com In this strategy, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. For the synthesis of this compound, the alkoxide generated from oxetan-3-ol acts as the nucleophile, attacking an activated benzonitrile precursor such as 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile.

The reaction is generally carried out in the presence of a base, which deprotonates the oxetan-3-ol to form the more potent nucleophilic oxetan-3-oxide. The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com For instance, the synthesis of 5-amino-2-(oxetan-3-yloxy)benzonitrile (B1407851) can involve the reaction of 5-amino-2-fluorobenzonitrile (B1271941) with oxetan-3-ol in the presence of a suitable base.

Table 2: Representative SNAr Reaction for Oxetane Ether Synthesis

| Aryl Halide | Nucleophile | Base | Solvent | Product |

| 2-Fluorobenzonitrile | Oxetan-3-ol | NaH | DMF | This compound |

| 5-Nitro-2-chlorobenzonitrile | Oxetan-3-ol | K₂CO₃ | Acetonitrile (B52724) | 5-Nitro-2-(oxetan-3-yloxy)benzonitrile |

Coupling Reactions Employing Benzonitrile Precursors

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

While not a direct method for synthesizing the ether linkage of this compound itself, the Suzuki-Miyaura coupling is a crucial reaction for the functionalization of its analogues. numberanalytics.commdpi.com This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. numberanalytics.com

In the context of this compound derivatives, a common strategy involves first synthesizing a halogenated version of the molecule, such as 5-bromo-2-(oxetan-3-yloxy)benzonitrile. This brominated compound can then serve as the organohalide partner in a Suzuki coupling reaction with various aryl or vinyl boronic acids or their esters. This allows for the introduction of a wide range of substituents at the 5-position of the benzonitrile ring, leading to a diverse library of analogues for structure-activity relationship (SAR) studies in drug discovery. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a solvent mixture such as toluene (B28343) and water.

Table 3: Suzuki Coupling for the Functionalization of a this compound Analogue rsc.org

| Organohalide | Boronic Acid | Catalyst | Base | Solvent | Product |

| 5-Bromo-2-(oxetan-3-yloxy)benzonitrile | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane:H₂O | 5-(4-Nitrophenyl)-2-(oxetan-3-yloxy)benzonitrile |

Similar to the Suzuki coupling, the Heck reaction is not used to form the core ether bond of this compound but is a valuable tool for modifying its analogues. chim.itlibretexts.org The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. libretexts.org

For derivatives of this compound, a halogenated precursor like 5-bromo-2-(oxetan-3-yloxy)benzonitrile can be coupled with various alkenes to introduce olefinic side chains. This method expands the structural diversity of the synthesized compounds, which can be important for tuning their biological activities. The reaction typically employs a palladium(0) catalyst, a base, and is often carried out at elevated temperatures. The regioselectivity of the Heck reaction can sometimes be a challenge, but with appropriate choice of ligands and reaction conditions, specific isomers can often be favored. rsc.org

Table 4: Heck Coupling for the Functionalization of a this compound Analogue

| Organohalide | Alkene | Catalyst | Base | Solvent | Product |

| 5-Bromo-2-(oxetan-3-yloxy)benzonitrile | Styrene | Pd(OAc)₂ | Et₃N | DMF | 5-(2-Phenylethenyl)-2-(oxetan-3-yloxy)benzonitrile |

Advanced Approaches for Oxetane Ring Introduction and Derivatization

The incorporation of the oxetane moiety into organic molecules can be achieved through various advanced synthetic methods. These strategies can be broadly categorized into the direct functionalization of pre-existing oxetane rings and the de novo construction of the ring system. beilstein-journals.org

Direct Functionalization of Oxetane-3-ol Derivatives

A prevalent strategy for synthesizing oxetane-containing compounds involves the direct functionalization of oxetan-3-ol and its derivatives. researchgate.net Oxetan-3-ol serves as a versatile building block, allowing for the introduction of various substituents at the 3-position. nih.gov

One common approach is the nucleophilic substitution of the hydroxyl group. For instance, the synthesis of 5-Bromo-2-(oxetan-3-yloxy)benzonitrile can be achieved via a Mitsunobu reaction, where 2-hydroxy-5-bromobenzonitrile reacts with oxetan-3-ol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is also applicable for creating a variety of substituted oxetanes by reacting oxetan-3-ol with different phenols or other nucleophiles. acs.org

Dehydroxylation of oxetan-3-ol derivatives provides a route to 3-monosubstituted oxetanes. thieme-connect.de This can be accomplished in a one-pot, three-step procedure involving deprotonation with sodium hydride, followed by tosylation and subsequent reduction with a hydride source like lithium aluminum hydride. thieme-connect.de

Furthermore, organometallic addition to oxetan-3-one, a derivative of oxetan-3-ol, allows for the synthesis of 3-substituted oxetan-3-ols. nih.gov These can then be further modified. For example, Friedel–Crafts reactions on 3-aryl-oxetan-3-ols, catalyzed by lithium salts, can lead to the formation of 3,3-diaryloxetanes or 2,3-dihydrobenzofurans, depending on the substrate and reaction conditions. nih.gov

| Starting Material | Reagents | Product | Reaction Type | Ref |

| 2-hydroxy-5-bromobenzonitrile, Oxetan-3-ol | PPh₃, DEAD/DIAD | 5-Bromo-2-(oxetan-3-yloxy)benzonitrile | Mitsunobu Reaction | |

| Oxetan-3-ol | NaH, TsCl, LiAlH₄ | 3-Substituted Oxetane | Dehydroxylation | thieme-connect.de |

| 3-Aryl-oxetan-3-ol, Phenol | Li(NTf₂)₂ | 3,3-Diaryloxetane | Friedel–Crafts Alkylation | nih.gov |

| Phenethylmagnesium chloride, Oxetan-3-one | 3-Phenethyl-oxetan-3-ol | Grignard Addition | nih.gov |

Cyclization and Ring-Forming Reactions for Oxetane Synthesis

The construction of the oxetane ring itself is a critical aspect of synthesizing these compounds. Intramolecular cyclization is a cornerstone of oxetane synthesis, with the Williamson etherification being a classic and widely used method. beilstein-journals.orgacs.org This reaction involves the intramolecular Sₙ2 displacement of a leaving group (e.g., a halide or sulfonate) by an alkoxide, typically formed from a 1,3-diol precursor. thieme-connect.deacs.org

Variations and improvements on this fundamental reaction continue to be developed. For example, one-pot procedures starting from diols have been reported, where the primary alcohol is converted to an iodide in situ, followed by base-mediated cyclization. acs.org Another approach involves the cyclization of 1,3-halohydrins. thieme-connect.de

Beyond traditional C-O bond formation, C-C bond-forming cyclizations have also emerged as a powerful strategy. magtech.com.cn For instance, the intramolecular cyclization of Michael adducts of malonates with chalcones can be controlled to produce highly functionalized oxetanes. organic-chemistry.org Additionally, a novel method for synthesizing spirooxetanes involves a metal hydride atom transfer/radical polar crossover (MHAT/RPC) cycloisomerization of homoallylic alcohols. beilstein-journals.org

Photochemical [2+2] cycloadditions, known as the Paternò-Büchi reaction, between carbonyl compounds and alkenes, represent another major pathway to oxetanes. magtech.com.cnorganic-chemistry.org This method allows for the formation of the oxetane ring in a single step.

| Strategy | Description | Example | Ref |

| Williamson Etherification | Intramolecular cyclization of a 1,3-halohydrin or a derivatized 1,3-diol. | Formation of the oxetane ring in the synthesis of Taxol. | thieme-connect.de |

| C-C Bond-Forming Cyclization | Intramolecular reaction to form a carbon-carbon bond that closes the ring. | Oxidative cyclization of Michael adducts. | organic-chemistry.org |

| Paternò-Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene. | Irradiation of aromatic aldehydes and silyl (B83357) enol ethers. | organic-chemistry.org |

| MHAT/RPC Cycloisomerization | Metal-catalyzed radical cyclization of homoallylic alcohols. | Synthesis of spirooxetanes. | beilstein-journals.org |

Addition and Reduction Methodologies in Oxetane Ring Construction

Addition and reduction reactions are integral to many synthetic routes leading to oxetanes, often by preparing the necessary precursors for cyclization. A common strategy involves the reduction of a diester to a diol, which can then undergo tosylation and base-mediated cyclization to form the oxetane ring. acs.org For example, 3,3-disubstituted oxetanes can be synthesized from substituted dimethyl malonates through a sequence of ester reduction, tosylation, and cyclization. acs.org

Another approach involves the ring expansion of epoxides. acs.org Epoxides can be opened by a nucleophile that also carries a leaving group. The resulting intermediate can then undergo intramolecular cyclization to form the oxetane ring. For instance, opening an epoxide with a selenomethyllithium reagent, followed by conversion to a halide and base-mediated cyclization, yields an oxetane. acs.org

| Method | Description | Starting Material | Key Steps | Ref |

| Diol Synthesis and Cyclization | Reduction of a diester to a 1,3-diol followed by cyclization. | Substituted dimethyl malonate | Double ester reduction, tosylation, base-mediated cyclization. | acs.org |

| Epoxide Ring Expansion | Opening of an epoxide followed by intramolecular cyclization. | Epoxide | Nucleophilic opening, conversion to halide, base-mediated cyclization. | acs.org |

Enantioselective Synthesis of Oxetane-Containing Compounds

The synthesis of chiral, enantioenriched oxetanes is of significant importance for their application in medicinal chemistry. Several enantioselective methods have been developed.

One approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization. acs.org Chiral reducing agents are used to set the stereocenter, and the subsequent cyclization proceeds without racemization. acs.org

Iridium-catalyzed enantioselective C-C coupling of primary alcohols and vinyl epoxides has been shown to produce oxetanes bearing all-carbon quaternary stereocenters with high diastereo- and enantioselectivity. nih.gov This method has been applied to the synthesis of complex molecules, including analogues of bioactive compounds. nih.gov

Biocatalysis offers a green and highly selective alternative. Halohydrin dehalogenases have been engineered to catalyze the enantioselective formation of oxetanes from γ-haloalcohols, as well as their enantioselective ring-opening. researchgate.net This biocatalytic platform provides access to both enantiomers of chiral oxetanes with high efficiency and enantioselectivity. researchgate.net

Brønsted acid catalysis can be used for the enantioselective desymmetrization of oxetanes. nsf.gov By using a suitable chiral Brønsted acid, an intramolecular oxetane desymmetrization by a sulfur or selenium nucleophile can generate all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.gov

| Method | Catalyst/Reagent | Key Feature | Product Type | Ref |

| Enantioselective Reduction/Cyclization | Chiral reducing catalyst (e.g., from LiBH₄ and a chiral ligand) | Enantioselective reduction of β-halo ketones. | Enantioenriched 2-aryl-substituted oxetanes. | acs.org |

| Iridium-Catalyzed Coupling | Chiral iridium catalyst | Enantioselective C-C coupling of alcohols and vinyl epoxides. | Oxetanes with all-carbon quaternary stereocenters. | nih.gov |

| Biocatalysis | Engineered halohydrin dehalogenase | Enantioselective cyclization of γ-haloalcohols. | Both enantiomers of chiral oxetanes. | researchgate.net |

| Chiral Brønsted Acid Catalysis | Chiral Brønsted acid | Enantioselective desymmetrization of oxetanes. | Chiral tetrahydrothiophenes and tetrahydroselenophenes. | nsf.gov |

Late-Stage Functionalization of Complex Alcohols for Oxetane Incorporation

The ability to introduce an oxetane ring late in a synthetic sequence is highly valuable for the structural modification of complex molecules like natural products and drug candidates. acs.orgnih.gov A recently developed methodology allows for the direct conversion of inactivated sp³ alcohols into oxetanes. acs.orgnih.gov This approach utilizes photoredox catalysis to functionalize the C-H bond of an alcohol, coupling it with a vinyl sulfonium (B1226848) salt to ultimately form the oxetane ring. acs.orgnih.gov This method is notable for its mild reaction conditions and its applicability to complex substrates containing various functional groups. acs.orgnih.gov For example, this late-stage functionalization has been successfully applied to complex molecules like pregnenolone (B344588) and testosterone, demonstrating its potential in medicinal chemistry. acs.orgnih.gov

This strategy represents a significant advancement as it avoids the often lengthy pre-functionalization of substrates typically required for oxetane synthesis. researchgate.net It provides a more direct and efficient route for incorporating the beneficial properties of the oxetane motif into elaborate molecular architectures. acs.orgnih.gov

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the availability of key starting materials, namely oxetan-3-ol and a suitably functionalized benzonitrile, such as 2-fluorobenzonitrile.

Oxetan-3-ol is a crucial building block. atlantis-press.com Its synthesis can be challenging but several routes have been established. One common laboratory-scale synthesis starts from epichlorohydrin. atlantis-press.comresearchgate.net A multi-step process involving the opening of the epoxide, protection of the resulting alcohol, intramolecular cyclization, and deprotection can yield oxetan-3-ol. atlantis-press.comresearchgate.net Another approach involves the intramolecular cyclization of a protected dihydroxyacetone derivative. acs.org

2-Fluorobenzonitrile serves as a precursor to the benzonitrile portion of the target molecule. It can be prepared through various methods. One industrial process involves the reaction of 2-cyanobenzenesulfonyl chloride with an alkali metal fluoride, such as potassium fluoride, in a high-boiling solvent like sulfolane. prepchem.comgoogle.com The 2-cyanobenzenesulfonyl chloride itself can be prepared from saccharin. google.com 2-Fluorobenzonitrile is a versatile intermediate in organic synthesis. chemicalbull.com

The final coupling of these two key intermediates, for instance, a nucleophilic aromatic substitution reaction where the alkoxide of oxetan-3-ol displaces the fluorine atom of 2-fluorobenzonitrile, would lead to the desired product, this compound.

| Compound | Starting Material(s) | Key Reaction(s) | Ref |

| Oxetan-3-ol | Epichlorohydrin | Epoxide opening, intramolecular cyclization | atlantis-press.comresearchgate.net |

| Oxetan-3-ol | Dihydroxyacetone dimer | Monotosylation, intramolecular cyclization, ketal cleavage | acs.org |

| 2-Fluorobenzonitrile | 2-Cyanobenzenesulfonyl chloride, Potassium fluoride | Nucleophilic aromatic substitution | prepchem.comgoogle.com |

| 2-Fluorobenzonitrile | Saccharin, Phosphorus pentachloride | Formation of 2-cyanobenzenesulfonyl chloride | google.com |

Preparation of Halogenated Benzonitrile Derivatives (e.g., 5-Bromo-2-fluorobenzonitrile)

Halogenated benzonitriles are crucial starting materials for the synthesis of this compound analogues. The presence of a halogen, particularly a fluorine atom, at the ortho position activates the aromatic ring for nucleophilic substitution by an alkoxide, such as that derived from oxetan-3-ol. A common and vital intermediate is 5-bromo-2-fluorobenzonitrile (B68940). nbinno.com

One effective method for its preparation begins with o-fluorobenzoyl chloride. chemicalbook.comgoogle.com This starting material is first reacted with ammonia (B1221849) water to produce o-fluorobenzamide. chemicalbook.comgoogle.com The amide is subsequently dehydrated using a reagent like thionyl chloride or phosphorus oxychloride to yield o-fluorobenzonitrile. google.com In the final step, this intermediate undergoes bromination. A notable process uses dibromohydantoin in concentrated sulfuric acid (75-90%) to introduce a bromine atom at the 5-position, affording the desired 5-bromo-2-fluorobenzonitrile. chemicalbook.comgoogle.com This particular synthetic route is recognized for its simple implementation, mild reaction conditions, and low production cost. chemicalbook.comgoogle.com An alternative reported route starts with o-fluoroaniline, which undergoes diazotization and cyanation to form o-fluorobenzonitrile, followed by bromination. google.com

These halogenated benzonitriles serve as versatile building blocks in organic synthesis, not only for creating oxetane ethers but also for manufacturing complex pharmaceutical compounds and materials. nbinno.comsigmaaldrich.com

| Step | Reactant(s) | Reagent(s) | Product | Key Conditions |

|---|---|---|---|---|

| 1 | o-Fluorobenzoyl chloride | Ammonia water | o-Fluorobenzamide | Amidation |

| 2 | o-Fluorobenzamide | Dehydrating agent (e.g., SOCl2) | o-Fluorobenzonitrile | Dehydration |

| 3 | o-Fluorobenzonitrile | Dibromohydantoin | 5-Bromo-2-fluorobenzonitrile | 75-90% Sulfuric acid |

Generation of Oxetane-Substituted Alcohol Intermediates via Organometallic Reactions with Oxetan-3-one

The oxetane moiety is a highly sought-after structural motif in medicinal chemistry. magtech.com.cn The key intermediate for introducing this ring system is often an alcohol, such as oxetan-3-ol or a 3-substituted variant. These alcohols can be generated through the addition of organometallic reagents to oxetan-3-one. chemrxiv.orgutexas.edu

Organometallic compounds, particularly Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can attack the electrophilic carbonyl carbon of oxetan-3-one. This reaction, a standard transformation of a ketone, results in the formation of a tertiary alcohol where the newly introduced organic group and a hydroxyl group are both attached to the C3 position of the oxetane ring. chemrxiv.org Research has demonstrated that the strained oxetane ring is generally tolerant of these reaction conditions, allowing for the successful synthesis of various 3-substituted oxetan-3-ols. chemrxiv.org However, under certain Grignard reaction conditions, rearrangements of the resulting oxetan-3-ols have been observed. rsc.orgrsc.org The choice of the organometallic reagent allows for the introduction of a wide variety of substituents (alkyl, aryl, etc.) at the 3-position, providing access to a diverse library of building blocks. chemrxiv.org

| Organometallic Reagent Type | Example | Product Type | Reference |

|---|---|---|---|

| Grignard Reagent | Alkylmagnesium bromide (e.g., CH3MgBr) | 3-Alkyl-oxetan-3-ol | chemrxiv.org |

| Grignard Reagent | Arylmagnesium bromide (e.g., PhMgBr) | 3-Aryl-oxetan-3-ol | chemrxiv.orgrsc.org |

| Organolithium Reagent | Alkyllithium (e.g., n-BuLi) | 3-Alkyl-oxetan-3-ol | chemrxiv.org |

Mechanochemical Techniques in Oxetane-Benzonitrile Synthesis

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, is emerging as a powerful and sustainable alternative to traditional solution-based synthesis. researchgate.netirb.hr This approach offers significant advantages, including the reduction or elimination of harmful solvents, shorter reaction times, and simplified reaction conditions. researchgate.net

While specific literature on the mechanochemical synthesis of this compound is not prominent, the key bond-forming reaction—the Williamson ether synthesis—has been successfully performed using mechanochemical methods. tandfonline.comresearchgate.net The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide to form an ether. libretexts.org In the context of the target molecule, this would involve the coupling of an oxetane-3-olate with a halogenated benzonitrile.

A plausible mechanochemical approach would involve milling the halogenated benzonitrile (e.g., 5-bromo-2-fluorobenzonitrile) with oxetan-3-ol in the presence of a solid base. The mechanical forces would facilitate the deprotonation of the alcohol and the subsequent nucleophilic aromatic substitution reaction. This solvent-free or minimal-solvent (liquid-assisted grinding) approach aligns with the principles of green chemistry and could offer a more efficient and environmentally friendly route to this class of compounds. researchgate.netirb.hr The integration of multiple synthetic steps into a single mechanochemical process further enhances these benefits. researchgate.net

Considerations for Scalable Synthesis and Process Optimization

Transitioning a synthetic route from laboratory-scale to large-scale production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. consensus.app For the synthesis of this compound and its analogues, optimization would focus on the individual steps, namely the preparation of the halogenated benzonitrile and the subsequent etherification.

Key considerations for scalability include:

Cost and Availability of Starting Materials: The economic viability of the entire process is highly dependent on the cost of precursors. Routes that utilize inexpensive and readily available starting materials, such as the described synthesis of 5-bromo-2-fluorobenzonitrile from o-fluorobenzoyl chloride, are preferable. chemicalbook.comgoogle.com

Reaction Efficiency and Yield: The primary method for coupling the two key fragments is the Williamson ether synthesis. acs.orgnih.gov While generally reliable, this reaction can be subject to side reactions, such as Grob fragmentation, which can lower yields. nih.gov Process optimization would involve fine-tuning reaction parameters (temperature, base, solvent) to maximize the yield of the desired ether product. acs.org

Process Simplification and Safety: Ideal scalable processes minimize the number of steps and avoid hazardous reagents or intermediates. nih.govscispace.com For instance, developing a one-pot procedure that combines multiple transformations without isolating intermediates can significantly improve efficiency. researchgate.net The use of stable, non-hazardous reagents is also critical.

Purification and Waste Reduction: The work-up and purification of the final product must be amenable to large-scale operations. Methods like distillation or crystallization are often preferred over chromatographic purification. google.com Furthermore, processes that minimize solvent use, such as the potential application of mechanochemistry or continuous-flow chemistry, are increasingly attractive for reducing waste and environmental impact. mdpi.com

The evolution of a synthesis from a first-generation laboratory route to a third-generation manufacturing process often involves significant changes to improve cost of goods and operational efficiency, such as replacing expensive protected intermediates with symmetrical, cheaper alternatives. consensus.app

Iii. Chemical Transformations and Reactivity Profiles

Reactions Involving the Oxetan-3-yloxy Moiety

The primary site of chemical transformation within the 2-(Oxetan-3-yloxy)benzonitrile molecule is the oxetane (B1205548) ring itself. The following sections detail the principal reactions this moiety undergoes.

The release of ring strain is a powerful thermodynamic driving force for the reactions of oxetanes. This is most commonly achieved through ring-opening reactions, which can be initiated by a variety of reagents and catalysts.

The ring-opening of oxetanes can be achieved with a wide array of nucleophiles. In the case of 3-substituted oxetanes such as this compound, nucleophilic attack generally occurs at the less sterically hindered C2 or C4 positions via an SN2 mechanism. acs.org Strong nucleophiles are typically required to open the oxetane ring without prior activation. acs.org

The regioselectivity of these reactions is primarily governed by steric effects, with the nucleophile preferentially attacking the less substituted carbon atom adjacent to the oxygen. acs.org For 3-substituted oxetanes, this means that attack will occur at the methylene (B1212753) (CH2) carbons of the ring.

| Nucleophile | Product Structure (General) | Conditions | Reference |

| Amines | 1-(Alkylamino)-3-(2-cyanophenoxy)propan-2-ol | Heat | rsc.org |

| Thiols | 1-(Alkylthio)-3-(2-cyanophenoxy)propan-2-ol | Base (e.g., NaH) | chemrxiv.org |

| Organometallics | 1-(2-Cyanophenoxy)-4-substituted-butan-2-ol | Cu or Li catalysis | beilstein-journals.org |

This table presents generalized reaction pathways for 3-aryloxy-oxetanes with various nucleophiles, as specific data for this compound is not available.

Under acidic conditions, the oxetane oxygen is protonated, which significantly activates the ring towards nucleophilic attack, even by weak nucleophiles like water or alcohols. chimia.chlibretexts.org The mechanism of acid-catalyzed ring-opening is more complex than a simple SN2 pathway and is considered to be a hybrid between SN1 and SN2 mechanisms. libretexts.orgpressbooks.pub

The protonated oxetane can be attacked by a nucleophile at either the C2/C4 or C3 position. In the case of 3-substituted oxetanes, the attack of a nucleophile at the C2/C4 position results in a 1,3-disubstituted propan-2-ol derivative. A study on the Brønsted acid-catalyzed reaction of 3-aryloxetan-3-ols with diols to form 1,4-dioxanes highlights the susceptibility of the oxetane ring to open intramolecularly after an initial intermolecular reaction. rsc.org Although this compound lacks the 3-hydroxyl group, this work demonstrates the general principle of acid-catalyzed activation and ring-opening. rsc.org The reaction is initiated by protonation of the oxetane oxygen, followed by nucleophilic attack. chimia.chrsc.org

Proposed Mechanism for Acid-Catalyzed Methanolysis:

Protonation: The oxetane oxygen is protonated by the acid catalyst.

Nucleophilic Attack: A molecule of methanol (B129727) attacks one of the methylene carbons (C2/C4) of the oxetane ring.

Ring Opening: The C-O bond of the oxetane is cleaved, relieving the ring strain and forming a protonated 1-(2-cyanophenoxy)-3-methoxypropan-2-ol.

Deprotonation: A final deprotonation step yields the neutral product and regenerates the acid catalyst.

Ring expansion reactions provide a pathway to larger, more complex heterocyclic systems from strained rings like oxetanes. These reactions can be promoted by various reagents and are often driven by the formation of a more stable carbocation intermediate. While specific examples for this compound are not documented, ring expansions of other oxetane derivatives are known. For instance, treatment of certain oxetanes with sulfur-stabilized carbanions can lead to the formation of tetrahydrofurans. nih.gov

Rearrangements, such as the Pinacol rearrangement, can also occur, particularly when a carbocation is formed adjacent to the oxetane ring, leading to ring expansion. masterorganicchemistry.comyoutube.com

| Reactant Type | Rearrangement/Expansion Product | Conditions | Reference |

| Oxetane with adjacent carbocation | Ring-expanded ketone (e.g., cyclopentanone) | Acid catalysis | masterorganicchemistry.comyoutube.com |

| Oxetane with sulfur ylide | Tetrahydrofuran (B95107) derivative | Elevated temperatures | nih.gov |

| Norbornenoxetanes | Dihydrofurans | Strong base (e.g., LDA) | libretexts.org |

This table illustrates general ring expansion and rearrangement reactions of oxetanes, as specific examples for this compound are not available in the literature.

Direct functionalization of the oxetane ring at the C-2 position without ring-opening is a challenging transformation. Most synthetic strategies focus on building the oxetane ring with the desired substituents already in place. However, some methods have been developed for the synthesis of 2-substituted oxetanes, often involving cyclization strategies that construct the ring. nih.gov For instance, strategies involving O-H insertion and C-C bond-forming cyclizations can provide access to oxetanes with substituents at the 2-position. nih.gov These methods are generally not applicable to the post-synthesis functionalization of a pre-formed oxetane like this compound.

The stereochemistry of oxetane ring transformations is a critical aspect, particularly in the context of synthesizing chiral molecules. In nucleophilic ring-opening reactions that proceed via an SN2 mechanism, an inversion of stereochemistry at the site of attack is expected. For acid-catalyzed ring-openings, the stereochemical outcome can be more complex due to the mixed SN1/SN2 nature of the reaction. pressbooks.pub

The development of catalytic asymmetric methods for the ring-opening of 3-substituted oxetanes allows for the synthesis of highly functionalized chiral building blocks. rsc.orgacs.org Chiral Brønsted acids have been shown to be effective catalysts for these types of desymmetrization reactions. rsc.orgacs.org The stereochemical outcome is dependent on the specific catalyst and reaction conditions employed. In such a reaction, the nucleophile would be directed to one of the two enantiotopic methylene carbons of the oxetane ring in this compound, leading to the formation of a non-racemic product.

Ring Opening Reactions of the Strained Oxetane Ring

Reactivity of the Benzonitrile (B105546) Framework

The benzonitrile portion of the molecule, consisting of a cyano group attached to a benzene (B151609) ring, is a versatile platform for a range of chemical transformations. The reactivity of this framework is dictated by the electronic properties of both the nitrile group and the oxetanyloxy substituent.

The cyano group of this compound is susceptible to a variety of transformations, most notably hydrolysis and reduction, which are fundamental reactions for converting nitriles to other functional groups.

Hydrolysis: The hydrolysis of the nitrile group can proceed under either acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. The acid-catalyzed hydrolysis of benzonitriles typically involves the initial protonation of the nitrogen atom, followed by the rate-determining attack of a water molecule on the carbon atom of the nitrile. youtube.com For this compound, the reaction would proceed as follows:

Acid-catalyzed hydrolysis: Treatment with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water would lead to the formation of 2-(oxetan-3-yloxy)benzoic acid. The reaction proceeds via the intermediate formation of 2-(oxetan-3-yloxy)benzamide.

Base-catalyzed hydrolysis: Reaction with a strong base, like sodium hydroxide, followed by an acidic workup would also yield 2-(oxetan-3-yloxy)benzoic acid.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. The choice of reagent determines the outcome and compatibility with the oxetane ring.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can effectively reduce the nitrile group to a primary amine, yielding 2-(oxetan-3-yloxy)benzylamine. youtube.comchemistrysteps.comyoutube.comyoutube.comlibretexts.org Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). chemistrysteps.com

Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, NaBH₄ is a milder reducing agent and is generally not effective for the reduction of nitriles to amines. youtube.comyoutube.comyoutube.comlibretexts.org It is, however, capable of reducing aldehydes and ketones. youtube.comlibretexts.org

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₂SO₄ or HCl, H₂O, heat | 2-(Oxetan-3-yloxy)benzoic acid |

| NaOH, H₂O, heat; then H₃O⁺ | 2-(Oxetan-3-yloxy)benzoic acid | |

| Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₂O | 2-(Oxetan-3-yloxy)benzylamine |

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is directed by the combined electronic effects of the ortho-para directing oxetanyloxy group and the meta-directing cyano group. savemyexams.com

The oxetanyloxy group, being an ether, is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. The nitrile group, on the other hand, is a deactivating group and a meta-director. In this compound, the positions ortho and para to the oxetanyloxy group are positions 3, 5, and 6. The positions meta to the cyano group are positions 4 and 6. Therefore, the directing effects of the two substituents are somewhat conflicting.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid would likely lead to the introduction of a nitro group. byjus.com

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the ring. byjus.com

Friedel-Crafts Reactions: Alkylation and acylation reactions are also possible, though the deactivating effect of the nitrile group may necessitate harsher reaction conditions. masterorganicchemistry.com

The precise distribution of isomers would depend on the specific reaction conditions and the nature of the electrophile.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Isomeric mixture of nitro-2-(oxetan-3-yloxy)benzonitriles |

| Bromination | Br₂, FeBr₃ | Isomeric mixture of bromo-2-(oxetan-3-yloxy)benzonitriles |

While not a reaction of this compound itself, palladium-catalyzed cyanation is a key method for its synthesis. This reaction typically involves the cross-coupling of an aryl halide or triflate with a cyanide source. chemistrysteps.com The synthesis of this compound would likely start from 2-chloro- or 2-bromophenol, which is first etherified with 3-bromooxetane (B1285879) or a similar reagent, followed by the palladium-catalyzed cyanation of the resulting aryl halide.

A general palladium-catalyzed cyanation reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). youtube.comsavemyexams.com These methods are favored for their mild reaction conditions and broad functional group tolerance. chemistrysteps.comyoutube.com

| Catalyst System | Cyanide Source | Substrate Example |

| Pd(dba)₂ / dppf | Zn(CN)₂ | 2-(Oxetan-3-yloxy)bromobenzene |

| Pd(OAc)₂ / SPhos | K₄[Fe(CN)₆] | 2-(Oxetan-3-yloxy)chlorobenzene |

Intermolecular and Intramolecular Reactivity Dynamics

The presence of both the oxetane ring and the benzonitrile moiety within the same molecule allows for unique reactivity patterns, including the potential for intramolecular reactions and reactivity driven by the inherent strain of the four-membered ring.

While there are no specific literature reports on the intramolecular cyclization of this compound itself, related structures suggest that such processes are feasible. For instance, if the nitrile group were to be hydrolyzed to a carboxylic acid, the resulting 2-(oxetan-3-yloxy)benzoic acid could potentially undergo an intramolecular cyclization. Under acidic conditions, the oxetane ring could be opened by the carboxylic acid, leading to the formation of a six-membered lactone.

Similarly, reduction of the nitrile to an amine would generate an internal nucleophile (the amino group) that could potentially react with the oxetane ring, particularly under conditions that promote ring opening.

The oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), which is a driving force for its ring-opening reactions. youtube.com This reactivity can be initiated by either electrophiles or nucleophiles.

Acid-Catalyzed Ring Opening: In the presence of acids, the oxygen atom of the oxetane ring can be protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the ring opening is influenced by both steric and electronic factors. masterorganicchemistry.com For 3-aryloxyoxetanes, nucleophilic attack can occur at either the C2 or C4 position of the oxetane ring. The outcome is often a mixture of products. Kinetic studies on the acid-catalyzed hydrolysis of related epoxides have shown that the reaction rates are dependent on the acid concentration and temperature. byjus.comresearchgate.net

Lewis Acid-Mediated Reactions: Lewis acids can also activate the oxetane ring towards ring-opening. researchgate.net The choice of Lewis acid can influence the course of the reaction, leading to various rearranged or ring-opened products. nih.gov

The reactivity of the oxetane ring in this compound is a critical aspect of its chemical profile, offering pathways to more complex molecular architectures.

| Reaction Type | Conditions | Potential Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Mixture of diol and other ring-opened products |

| Lewis Acid-Mediated Opening | e.g., BF₃·OEt₂ | Rearranged and/or ring-opened products |

Iv. Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in 2-(Oxetan-3-yloxy)benzonitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the aromatic benzonitrile (B105546) ring and the aliphatic oxetane (B1205548) ring.

The aromatic protons of the benzonitrile portion typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrile group. The substitution pattern on the benzene (B151609) ring dictates the multiplicity and coupling patterns of these protons. For instance, in related benzonitrile derivatives, aromatic protons show complex splitting patterns (multiplets) within this range. chemicalbook.comchemicalbook.com

The protons of the oxetane ring are expected in the more upfield region of the spectrum. The methine proton (CH) directly attached to the ether oxygen (C-O-Ar) would likely be the most downfield of the oxetane signals, appearing as a multiplet. The methylene (B1212753) protons (CH₂) of the oxetane ring would exhibit complex splitting patterns due to both geminal and vicinal coupling, typically appearing as multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Benzonitrile) | 7.0 - 7.8 | Multiplet (m) |

| Oxetane Methine (O-CH) | 4.8 - 5.2 | Multiplet (m) |

Note: The exact chemical shifts and coupling constants would require experimental measurement.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the benzonitrile ring are expected in the aromatic region (δ 100-160 ppm). The carbon of the nitrile group (C≡N) typically resonates around δ 115-120 ppm. The quaternary carbon to which the nitrile group is attached and the carbon bearing the oxetane ether linkage will also have characteristic shifts in this region. The carbon atoms of the oxetane ring will appear in the aliphatic region, with the carbon atom bonded to the ether oxygen (C-O-Ar) being the most downfield (typically δ 60-80 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ ppm) |

|---|---|

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CN | 100 - 110 |

| Nitrile (C≡N) | 115 - 120 |

| Oxetane Methine (O-CH) | 70 - 80 |

Note: These are approximate ranges and actual values depend on the specific electronic environment.

To definitively assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would show correlations between the different protons on the benzonitrile ring and between the methine and methylene protons of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning which proton signal corresponds to which carbon signal, for example, linking the oxetane CH proton to its corresponding carbon.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2260-2210 cm⁻¹. The intensity and exact position of this band can be influenced by the electronic environment of the nitrile group. lmu.edu Studies on benzonitrile and its derivatives confirm this characteristic peak. nih.govresearchgate.netnih.gov

Oxetane Ether (C-O-C) Stretch: The ether linkage is characterized by a strong C-O stretching vibration. For aryl alkyl ethers, this typically appears in the range of 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch). The strained four-membered oxetane ring may influence the exact position of these bands. docbrown.info

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2260 - 2210 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aryl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| Aryl Ether | C-O-C Symmetric Stretch | 1075 - 1020 | Strong |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elucidating the structure of "this compound". The molecular formula, C₁₀H₉NO₂, corresponds to a molecular weight of approximately 175.18 g/mol chemicalregister.com. In a typical mass spectrum, the compound is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.

Collision-induced dissociation (CID) of the molecular ion provides valuable structural information through the analysis of its fragmentation patterns. While a specific mass spectrum for "this compound" is not detailed in the reviewed literature, a plausible fragmentation pathway can be proposed based on established chemical principles and studies of related structures. nih.govchemrxiv.orglibretexts.orgresearchgate.netnih.gov The ether linkage and the strained oxetane ring are likely points of initial cleavage.

Key fragmentation pathways may include:

Alpha-cleavage at the ether oxygen, leading to the separation of the oxetane and benzonitrile moieties.

Cleavage of the oxetane ring , a common fragmentation for such structures, which could lead to the loss of neutral fragments like ethene (C₂H₄) or formaldehyde (B43269) (CH₂O).

Fragmentation of the benzonitrile core , such as the characteristic loss of a hydrogen cyanide (HCN) molecule from the parent ion or subsequent fragment ions. nih.gov

A summary of potential, representative fragments is presented in the table below.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 175 | [C₁₀H₉NO₂]⁺ | - | Molecular Ion |

| 119 | [C₇H₅NO]⁺ | C₃H₄O | Loss of the oxetane ring via cleavage of the C-O ether bond. |

| 102 | [C₇H₄N]⁺ | C₃H₅O₂ | Loss of the oxetane ring and a hydroxyl radical. |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing within the crystal lattice.

A search of the current scientific literature did not yield a publicly available crystal structure for "this compound" itself. However, to illustrate the power and the type of data obtained from such an analysis, the crystallographic data for the structurally related compound, "2-(Oxetan-3-yloxy)pyrimidine," can be considered. A study on this pyrimidine (B1678525) analog revealed detailed structural parameters. For instance, the analysis showed it crystallizes in an orthorhombic system with the Aba2 space group. This type of information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's bulk properties.

Table 2: Illustrative X-ray Crystallography Data for the Related Compound "2-(Oxetan-3-yloxy)pyrimidine"

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | Aba2 | |

| Unit Cell Dimension a | 13.0119 Å | |

| Unit Cell Dimension b | 22.4944 Å | |

| Unit Cell Dimension c | 7.5355 Å |

Note: This data is for a structurally related compound and serves only to illustrate the capabilities of the technique.

Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., Time-Resolved Spectroscopy)

To understand the reactive behavior and mechanistic pathways of a compound like "this compound," advanced spectroscopic techniques are employed. Time-resolved spectroscopy, in particular, is a powerful tool for observing short-lived intermediates and monitoring reaction kinetics in real time. nih.gov Although no specific time-resolved studies on "this compound" have been reported, the application of such methods can be described.

Techniques like time-resolved dual-comb spectroscopy allow for the rapid acquisition of high-resolution spectra over very short timescales (microseconds). nih.gov In a hypothetical experiment, "this compound" could be subjected to a stimulus, such as a laser flash (flash photolysis), to initiate a chemical reaction. The subsequent changes in the infrared spectrum would be monitored over time. This approach enables the direct detection and quantitative analysis of transient species, including free radicals and other reactive intermediates, that are critical to the reaction mechanism. nih.gov By tracking the formation and decay of these species, a detailed kinetic model of the reaction can be constructed, providing profound insights into the compound's reactivity. nih.gov

V. Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular mechanics and dynamics simulations are used to explore the physical movements and conformational flexibility of molecules over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. stanford.educhemrxiv.org For 2-(Oxetan-3-yloxy)benzonitrile, an MD simulation in a solvent (like water or DMSO) would provide insights into:

Conformational Sampling: How the molecule explores different shapes and conformations in a solution environment.

Flexibility: Quantifying the movement in different parts of the molecule, such as the puckering of the oxetane (B1205548) ring and the rotation around the ether linkage.

Solvent Interactions: How solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding to the nitrile nitrogen or ether oxygen.

MD simulations have proven useful for providing microscopic insights that can be challenging to obtain through experiments alone. stanford.edu

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for structure verification. epstem.net

NMR Spectroscopy: By using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the chemical shifts of ¹H and ¹³C atoms. epstem.net These predicted shifts, when correlated with experimental data, are invaluable for assigning specific signals to the correct atoms in the molecule.

IR Spectroscopy: As mentioned in the DFT section, calculated vibrational frequencies can be used to generate a theoretical IR spectrum. Comparing the positions and intensities of predicted peaks (e.g., C≡N, C-O-C) with an experimental spectrum helps to confirm the molecular structure and functional groups.

Reaction Mechanism Elucidation through Computational Approaches

Computational approaches are instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

The synthesis and subsequent reactions of this compound can be mechanistically scrutinized using quantum chemical calculations, particularly Density Functional Theory (DFT). A common synthetic route to this compound is the Williamson ether synthesis, involving the reaction of 2-cyanophenol with an oxetane derivative bearing a leaving group, such as 3-bromooxetane (B1285879).

Transition state theory posits that a reaction proceeds from reactants to products via a high-energy transition state structure. ucsb.edu Locating this first-order saddle point on the potential energy surface allows for the calculation of the activation energy (ΔG‡), which is the key determinant of the reaction rate. ucsb.edu Computational methods like DFT can model the geometries and energies of reactants, products, and the transition states connecting them.

For the formation of this compound, different pathways can be computationally explored. For instance, a concerted S_N2 mechanism can be compared against a stepwise pathway. Furthermore, potential side reactions, such as the base-catalyzed ring-opening of the oxetane, can be modeled to predict conditions that would favor the desired product. nih.govacs.org The calculated activation barriers provide a quantitative measure of the likelihood of each pathway.

Table 1: Illustrative Calculated Activation Barriers for a Hypothetical Reaction Pathway This table presents hypothetical data for illustrative purposes, based on typical values for similar reactions modeled by DFT at a common level of theory (e.g., B3LYP/6-31G(d)).

| Reaction Pathway | Reactants | Transition State (TS) | Product | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| Desired SN2 Substitution | 2-cyanophenolate + 3-bromooxetane | [C-O bond forming, C-Br bond breaking] | This compound | 22.5 |

| Side Reaction: Ring Opening | 3-bromooxetane + Base | [C-O bond cleavage in oxetane ring] | Ring-opened product | 28.0 |

The reactivity of this compound in subsequent transformations, such as nucleophilic aromatic substitution (S_NAr) or electrophilic attack, is governed by the interplay of electronic and steric factors. The cyano (-CN) group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. wikipedia.orgmasterorganicchemistry.com

Computational analysis can precisely map these effects. Molecular electrostatic potential (MESP) surfaces, for example, can visualize electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. acs.org Frontier Molecular Orbital (FMO) theory, specifically the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be used to rationalize reactivity. For S_NAr reactions, the LUMO is often localized on the aromatic ring carbons, indicating their electrophilicity. nih.gov

Table 2: Hypothetical Calculated Electronic Properties of this compound This table presents plausible data derived from DFT calculations to illustrate electronic distributions.

| Atom/Position | Calculated Partial Charge (Mulliken) | LUMO Coefficient | Rationale for Reactivity |

|---|---|---|---|

| C1 (ipso-CN) | +0.15 | +0.28 | Site of the electron-withdrawing cyano group. |

| C2 (ipso-O-oxetane) | +0.20 | -0.25 | Influenced by the electronegative oxygen. |

| C4 (para to -CN) | -0.08 | +0.35 | Activated towards nucleophilic attack by the -CN group. |

| C6 (ortho to -CN) | -0.09 | +0.33 | Activated towards nucleophilic attack, but may be sterically hindered. |

| N (of -CN) | -0.35 | -0.15 | Nucleophilic center of the nitrile group. |

| O (of oxetane) | -0.40 | -0.10 | Potential H-bond acceptor, electron-donating via resonance. |

Computational Design and Discovery Principles

The structural features of this compound—a polar, three-dimensional oxetane group combined with a rigid aromatic nitrile—make it an attractive starting point for computational drug design and discovery. nih.gov

Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.com These libraries can range from millions of "in-stock" molecules to billions of "make-on-demand" compounds. nih.govnih.gov this compound can serve as a fragment or scaffold in such a screening campaign.

A typical workflow involves generating a 3D library of compounds based on the core scaffold and then using docking algorithms to predict their binding affinity to a target protein. Alternatively, a pharmacophore model can be built based on the key features of the scaffold (e.g., hydrogen bond acceptor, aromatic ring, hydrophobic group) to search libraries for molecules that match this spatial arrangement of features.

Table 3: Hypothetical Workflow for a Virtual Screening Campaign

| Step | Method | Description | Desired Outcome |

|---|---|---|---|

| 1. Library Generation | Combinatorial Enumeration | Create a virtual library of derivatives by adding various substituents to the benzonitrile (B105546) ring of the core scaffold. | A diverse library of several million virtual compounds. |

| 2. Conformer Generation | Molecular Mechanics | Generate multiple low-energy 3D conformations for each molecule in the library. | Realistic representation of the flexibility of each molecule. |

| 3. Initial Filtering | Rule-of-Five, ADMET Prediction | Remove compounds with poor predicted drug-like properties (e.g., high molecular weight, poor solubility). nih.gov | A refined library of compounds with favorable pharmacokinetic profiles. |

| 4. Structure-Based Screening | Molecular Docking | Dock the refined library into the binding site of a target protein (e.g., ATP synthase). | A ranked list of compounds based on predicted binding scores. |

| 5. Hit Selection | Visual Inspection & Rescoring | Analyze the binding poses of the top-ranked hits to select a diverse set of promising candidates for synthesis and testing. | A set of 50-100 high-priority "hit" compounds. |

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode of small molecule ligands to their protein targets. While there are no published studies of this compound inhibiting ATP synthase, a hypothetical docking study can illustrate its potential.

ATP synthase is a critical enzyme for cellular energy production and a validated drug target. nih.govnih.gov A docking simulation of this compound into a binding site of ATP synthase (e.g., within the F1 subunit) could reveal plausible binding interactions. The oxetane oxygen is a potent hydrogen bond acceptor, a feature known to be favorable in many protein-ligand interactions. acs.org The benzonitrile ring can form favorable π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine, while the nitrile nitrogen could act as a hydrogen bond acceptor or coordinate with metal ions if present.

Table 4: Hypothetical Molecular Docking Results of this compound into a Putative ATP Synthase Binding Site

| Ligand Functional Group | Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) |

|---|---|---|---|

| Oxetane Oxygen | Serine-144 (Side-chain -OH) | Hydrogen Bond | 2.9 |

| Benzene Ring | Tyrosine-345 (Aromatic Ring) | π-π Stacking | 4.2 |

| Nitrile Nitrogen | Lysine-162 (Backbone -NH) | Hydrogen Bond | 3.1 |

| Oxetane Ring | Valine-142, Leucine-348 | Hydrophobic Interactions | N/A |

The insights gained from a hypothetical docking pose can guide the rational, structure-based design of more potent and selective inhibitors. By analyzing the predicted binding mode, chemists can propose modifications to the this compound scaffold to enhance its interactions with the target protein.

For example, if the docking pose reveals an unoccupied hydrophobic pocket near the benzonitrile ring, adding a small alkyl or halogen substituent at a specific position could lead to improved binding affinity. If a nearby polar residue is not being utilized, a functional group capable of forming a hydrogen bond could be introduced. This iterative cycle of design, synthesis, and testing, informed by computational modeling, is a cornerstone of modern drug discovery.

Table 5: Principles for Structure-Based Design Based on the Hypothetical Docking Pose

| Proposed Modification | Target Position on Scaffold | Rationale | Expected Outcome |

|---|---|---|---|

| Add a methoxy (B1213986) group | C4 of the benzonitrile ring | To form a hydrogen bond with a hypothetical nearby Glutamine residue. | Increased binding affinity and selectivity. |

| Replace -CN with -CONH2 | C1 of the benzonitrile ring | To introduce additional hydrogen bond donor/acceptor capabilities. | Form new interactions with the protein backbone. |

| Add a methyl group | C3 of the oxetane ring | To fill a small, unoccupied hydrophobic pocket adjacent to the oxetane. | Enhanced van der Waals contacts and improved potency. |

| Replace benzene with pyridine | Aromatic core | To modulate the electronic properties and introduce a hydrogen bond acceptor. | Altered solubility and potential for new polar interactions. |

Supramolecular Interactions and Molecular Recognition Studies

The study of supramolecular interactions and molecular recognition is crucial for understanding how a molecule interacts with its environment through non-covalent forces. For this compound, this would involve investigating its interactions with other molecules to form organized structures, a key aspect in fields like materials science and drug design. However, specific research into these phenomena for this compound is not currently available.

The investigation of non-covalent interactions between a guest molecule, such as this compound, and a macrocyclic host is a fundamental area of supramolecular chemistry. These interactions, which include hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking, are key to the formation of stable host-guest complexes. Macrocyclic receptors like cyclodextrins, calixarenes, and cucurbiturils have well-defined cavities that can selectively bind guest molecules. google.com

Studies on related benzonitrile derivatives have shown that the benzonitrile group can be precisely recognized by specifically designed supramolecular macrocycles. For instance, research on a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle demonstrated its ability to form key-lock complexes with various benzonitrile derivatives through non-covalent interactions. nih.gov The primary interactions in these cases were identified as π-π stacking between the benzene ring of the benzonitrile derivative and a fluorene (B118485) moiety of the macrocycle. nih.gov

A hypothetical study of this compound with a macrocyclic receptor would involve determining the binding affinity and the specific non-covalent forces at play. The presence of the oxetane ring introduces additional potential hydrogen bond acceptor sites (the ether oxygen) and specific steric bulk that would influence its binding selectivity compared to simpler benzonitrile derivatives.

Table 1: Potential Non-Covalent Interactions for this compound with a Macrocyclic Host

| Type of Interaction | Potential Interacting Groups on this compound | Potential Interacting Groups on Macrocyclic Host |

| Hydrogen Bonding | Oxygen atom of the oxetane ring, Nitrogen atom of the nitrile group | Hydroxyl groups, Amide groups |

| π-π Stacking | Benzene ring | Aromatic surfaces within the host cavity |

| Hydrophobic Interactions | Phenyl and oxetane groups | Hydrophobic cavity of the host |

| van der Waals Forces | Entire molecule | Inner surface of the host cavity |

Note: This table is illustrative and based on the functional groups present in this compound. No experimental data is available.

Co-crystallization is a powerful technique used to study host-guest chemistry and the fidelity of molecular recognition. nih.gov By crystallizing a host and guest molecule together, single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the resulting complex. This provides direct evidence of the non-covalent interactions responsible for binding and the specific orientation of the guest within the host's cavity. nih.govbldpharm.com

The process typically involves the slow evaporation of a solvent from a solution containing both the host and guest molecules. nih.gov Successful co-crystallization provides invaluable data on bond distances and angles of the intermolecular interactions, which are definitive for understanding the stability and selectivity of the host-guest system.

In the context of benzonitrile derivatives, co-crystallization with a supramolecular macrocycle has been shown to be a highly effective method for demonstrating "key-lock" recognition in the solid state. nih.gov These studies have successfully elucidated the binding modes of various benzonitrile-containing molecules, including commercially available drugs. nih.gov

Vi. Derivatives and Analogues: Structure Reactivity and Structure Property Relationships

Design Principles for Oxetane-Benzonitrile Derivatives

The design of new oxetane-benzonitrile derivatives is guided by established medicinal chemistry principles, including bioisosteric replacement and the strategic placement of substituents to modulate molecular properties.

The oxetane (B1205548) ring has gained significant attention in drug discovery as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups. researchgate.netacs.org This strategy is driven by the desire to improve physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. researchgate.netnih.gov

Pioneering work by Carreira and researchers at Roche highlighted the potential of oxetanes as surrogates for gem-dimethyl groups to block metabolically weak C-H spots in drug candidates without the associated increase in lipophilicity. nih.govresearchgate.net Replacing a gem-dimethyl group with an oxetane can lead to a significant increase in aqueous solubility and often a reduction in metabolic degradation. researchgate.net For instance, this substitution can enhance aqueous solubility by a factor of 4 to over 4000. researchgate.net

The oxetane motif is also considered a valuable bioisostere for carbonyl groups. chigroup.siteu-tokyo.ac.jp The oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. chigroup.site However, oxetanes are generally more chemically and metabolically stable than carbonyl compounds, which can be susceptible to enzymatic modification and other reactions. chigroup.siteu-tokyo.ac.jp The use of 3,3-disubstituted oxetanes has been particularly validated as a surrogate for both gem-dimethyl and carbonyl functionalities. nih.govacs.org Furthermore, oxetan-3-ol (B104164) has been investigated as a potential bioisostere for the carboxylic acid group. nih.gov

| Original Functional Group | Bioisosteric Replacement | Key Advantages of Oxetane Replacement |

| gem-Dimethyl | Oxetane | Increased aqueous solubility, reduced lipophilicity, blocks metabolic weak spots. researchgate.netnih.govresearchgate.net |

| Carbonyl | Oxetane | Increased chemical and metabolic stability, similar hydrogen bonding capacity. chigroup.siteu-tokyo.ac.jp |

| Carboxylic Acid | Oxetan-3-ol | Potential for improved pharmacokinetic and pharmacodynamic properties. nih.gov |

The introduction of substituents onto the oxetane or benzonitrile (B105546) rings has a profound impact on the molecule's reactivity and inherent properties. The oxetane ring itself, due to the electronegativity of the oxygen atom, exerts a significant inductive electron-withdrawing effect. nih.gov This effect can be used to modulate the basicity of nearby functional groups, such as amines. nih.govchigroup.site Placing an oxetane ring at different positions relative to an amine can predictably reduce its pKaH. nih.gov

The substitution pattern on the oxetane ring also dictates its stability. nih.govacs.org Generally, 3,3-disubstituted oxetanes are more stable than other substitution patterns because the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital. nih.gov However, even 3,3-disubstituted oxetanes with an internal nucleophile (like an alcohol or amine) can be prone to ring-opening under acidic conditions. nih.govacs.org

The inherent strain of the oxetane ring is a key factor in its reactivity. nih.gov Modifications that increase this strain, such as the introduction of an exocyclic double bond (2-methyleneoxetanes) or a spiro-fused cyclopropane, can open up novel reaction pathways not seen in simpler oxetanes. nih.gov For example, 2-methyleneoxetanes react with nucleophiles at the C4 position to release an enolate, a different outcome compared to the alkoxide released from simple oxetanes. nih.gov

Research has shown that the nature of substituents on aryl rings attached to oxetane structures can be varied without significantly impacting certain reactions, indicating a degree of synthetic tolerance. acs.org This allows for the creation of a diverse library of analogues with different electronic and steric properties on the benzonitrile ring. For instance, the synthesis of 2-sulfonyl oxetanes with various aryl substituents has been achieved, and these can be further derivatized through cross-coupling reactions on the aryl ring while keeping the oxetane ring intact. acs.org

The exploration of diverse substitution patterns is a common strategy in medicinal chemistry to optimize lead compounds. This can involve the introduction of halogens, alkyl groups, alkoxy groups, nitro groups, and other functionalities to modulate properties like receptor binding affinity, selectivity, and metabolic stability.

Synthesis of Diversified Oxetane-Benzonitrile Analogues

The synthesis of a wide range of oxetane-benzonitrile analogues is crucial for exploring structure-activity relationships. This involves the functionalization of both the benzonitrile and oxetane rings.

Standard aromatic functionalization reactions can be applied to the benzonitrile ring of 2-(oxetan-3-yloxy)benzonitrile, provided the reaction conditions are compatible with the stability of the oxetane ring. The oxetane moiety has been shown to be tolerant to a range of reaction conditions, including those used for C-C bond formation and nucleophilic substitution. rsc.org

For example, the synthesis of various 3,3-disubstituted oxetanes has demonstrated that the oxetane core can withstand conditions required for modifications on an attached aryl ring. doi.org This suggests that reactions like halogenation (e.g., using N-bromosuccinimide or elemental bromine) and nitration (e.g., using nitric acid and sulfuric acid) could be employed to introduce bromo and nitro groups, respectively, onto the benzonitrile ring. These functionalized intermediates can then serve as handles for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents.

The synthesis of 3,3-disubstituted oxetanes is a key area of focus due to their enhanced stability. nih.govacs.org A variety of synthetic methods have been developed to access these valuable building blocks. rsc.orgdoi.org Many of these methods start from the commercially available oxetan-3-one. nih.gov

One common strategy involves the nucleophilic addition of organometallic reagents to oxetan-3-one to generate 3-substituted-oxetan-3-ols. These can then be further functionalized. For example, a Lewis acid-catalyzed Friedel-Crafts reaction of oxetan-3-ols with arenes can produce 3-aryl-3-substituted oxetanes. doi.org

Another approach involves the ring expansion of epoxides using sulfur ylides. illinois.edu This method has been used to synthesize enantioenriched oxetanes. illinois.edu Additionally, intramolecular cyclization reactions of appropriately substituted precursors are a common strategy for forming the oxetane ring. acs.org For instance, diols can be cyclized to form oxetanes, which can then be further modified. acs.orgresearchgate.net The development of new building blocks like oxetane sulfonyl fluorides (OSFs) has also expanded the toolbox for creating diverse 3,3-disubstituted oxetanes, including 3-aryl-3-aminooxetanes. doi.org

The table below summarizes some of the key synthetic strategies for modifying the oxetane ring:

| Starting Material | Reagents/Conditions | Product | Reference |

| Oxetan-3-one | Organometallic Reagents (e.g., Grignard, Organolithium) | 3-Substituted-oxetan-3-ol | doi.org |

| 3-Substituted-oxetan-3-ol | Arenes, Lewis Acid (e.g., Li(NTf₂)₂) | 3-Aryl-3-substituted Oxetane | doi.org |

| Epoxides | Sulfur Ylides | Oxetanes | illinois.edu |

| Diols | TsCl, NaH | Oxetanes | acs.org |

| Oxetane-3-tert-butylsulfinimine | Organolithium Reagents | 3-Aminooxetanes | acs.org |

Incorporation of Additional Heterocyclic Scaffolds (e.g., Quinoline-Oxetane Derivatives)

Research into such hybrids demonstrates that the oxetane ring is often introduced late in the discovery process to rectify undesirable pharmacokinetic properties of a lead compound, such as high basicity, low solubility, or metabolic clearance. nih.gov For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the addition of a 3-oxetane substituent to a piperazine (B1678402) ring within the molecule significantly improved the pharmacokinetic profile. This improvement was attributed to the oxetane's electron-withdrawing nature, which modulated the basicity of the nearby piperazine moiety. nih.gov

Similarly, in the creation of mTOR inhibitors, a tetrahydroquinazoline (B156257) derivative (a quinoline (B57606) relative) was modified by incorporating an oxetanyl group. This structural change successfully lowered the compound's pKa, which in turn mitigated hERG channel inhibition, a common toxicity issue. nih.gov Structure-activity relationship (SAR) studies on quinoline derivatives suggest that large, bulky substituents in certain positions can be beneficial for biological activity, a role the oxetane group can fulfill without substantially increasing lipophilicity. sci-hub.senih.gov The synthesis of these complex hybrids can involve various methods, including click chemistry, to link the different heterocyclic components. nih.gov

Structure-Reactivity Relationship (SRR) Studies